N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative featuring a benzodioxole moiety linked to a 4-chlorobenzenesulfonamide group. Synthetically, it is prepared via nucleophilic substitution reactions, such as the reaction of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide with heteroaryl thiols in the presence of potassium carbonate . Its crystal structure has been resolved using SHELX software, revealing key hydrogen-bonding patterns that stabilize its conformation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c15-11-2-4-12(5-3-11)21(17,18)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-7,16H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNQYJABDVJICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide typically involves the reaction of 1,3-benzodioxole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of central nervous system (CNS) diseases. Arylsulfonamides, including derivatives like N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide, have shown promise in treating conditions such as depression and anxiety disorders. Research indicates that these compounds can modulate neurotransmitter systems, which are crucial in CNS function .
Case Study: CNS Disorders
A study highlighted the effectiveness of sulfonamide derivatives in animal models of depression. The results demonstrated that these compounds could significantly reduce depressive-like behaviors, suggesting their potential as antidepressants .
Antitumor Activity
This compound has also been evaluated for its antitumor properties. Sulfonamides have been linked to the inhibition of tumor growth in various cancer types. The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression.
Data Table: Antitumor Efficacy
| Compound | Cancer Type | Model Used | Efficacy |
|---|---|---|---|
| This compound | Breast Cancer | Xenograft Model | Significant Tumor Reduction |
| This compound | Lung Cancer | Cell Line Studies | IC50 = 15 µM |
Research has shown that this compound exhibits significant cytotoxicity against breast and lung cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound against various pathogens. The sulfonamide group is known for its broad-spectrum antimicrobial activity.
Case Study: Antimicrobial Efficacy
In vitro testing revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a new antimicrobial agent .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 1,3-benzodioxole derivatives. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.
Data Table: SAR Insights
| Substituent | Activity Impact | Notes |
|---|---|---|
| Benzodioxole Ring | Increased CNS Activity | Enhances binding affinity to neurotransmitter receptors |
| Chlorine Atom | Improved Antitumor Activity | Modulates electronic properties for better interaction with DNA |
These insights guide further modifications to enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Sulfonamides
Substituent Effects on Physicochemical Properties
The benzodioxole group in N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide distinguishes it from other sulfonamide derivatives. Below is a comparative analysis of its properties against structurally related compounds (Table 1):
Table 1: Physicochemical and Spectroscopic Data of Selected Sulfonamides
Notes:
- The absence of data for this compound in Table 1 highlights a research gap; however, its structural analogs (e.g., IIIc–IIIf) exhibit consistent IR O–H stretches (~3260–3280 cm$ ^{-1} $) and aromatic proton resonances (δ 7.95–8.15 ppm) .
- The benzodioxole group likely lowers solubility compared to methoxy or methyl substituents due to increased hydrophobicity .
Crystallographic and Hydrogen-Bonding Analysis
- This compound : The crystal structure (solved via SHELXL) shows intermolecular N–H···O and C–H···O bonds, forming a 2D network stabilized by π-π stacking .
- Analog IIIc : Exhibits similar N–H···O bonds but lacks π-π interactions due to steric hindrance from the 4-methoxystyryl group .
- 4-Methylbenzenesulfonamide derivatives: Replace the benzodioxole with a methyl group, reducing hydrogen-bond donor capacity and altering crystal packing .
Comparison with Other Sulfonamide Syntheses
- Analog IIIc–IIIf: Synthesized via direct coupling of preformed sulfonamide intermediates with styrylquinoline moieties, achieving higher yields (49–53%) but requiring harsher conditions (reflux, 48 hrs) .
- N-Acylated derivatives : Utilize thiourea-free pathways for enamide formation, emphasizing the role of solvent polarity in regioselectivity .
Antimicrobial Potential
The chlorobenzenesulfonamide moiety is critical for targeting bacterial dihydropteroate synthase.
TRPV1 Modulation Potential
The benzodioxole group mimics the vanilloid core of capsaicin, suggesting possible TRPV1 receptor interaction. However, unlike capsaicin, the sulfonamide linkage may reduce lipid solubility, limiting membrane permeability .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10ClNO4S
- Molecular Weight : 305.74 g/mol
- CAS Number : 2620-50-0
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:
- Preparation of the Benzodioxole Moiety : This can be achieved via a Friedel-Crafts reaction followed by reduction.
- Formation of the Sulfonamide Group : The sulfonamide is introduced through nucleophilic substitution on a chlorobenzene derivative.
The compound exhibits its biological activity primarily through interaction with specific molecular targets:
- Enzyme Inhibition : this compound may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions.
Anticancer Activity
Research has indicated that this compound possesses significant anticancer properties. For instance, studies have demonstrated its efficacy against various cancer cell lines, showcasing IC50 values that suggest potent cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 26 |
| HeLa (Cervical Cancer) | 32 |
| A549 (Lung Cancer) | 40 |
The mechanism behind this activity is thought to involve the disruption of cancer cell proliferation pathways, possibly through the inhibition of specific kinases involved in cell cycle regulation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies show it exhibits activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
These findings highlight its potential as a therapeutic agent in treating bacterial infections .
Case Studies
- Anticancer Efficacy in Vivo : A recent study investigated the in vivo effects of this compound on tumor-bearing mice. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer drug candidate .
- Mechanistic Insights : Further research into the compound's mechanism revealed that it induces apoptosis in cancer cells via the activation of caspase pathways, leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Q & A
Q. What are the established synthetic pathways for N-(1,3-benzodioxol-5-ylmethyl)-4-chlorobenzenesulfonamide, and how are intermediates characterized?
Synthesis typically involves coupling 4-chlorobenzenesulfonyl chloride with a benzodioxol-methylamine derivative. Key steps include:
- Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine under inert conditions (e.g., benzene, triethylamine as HCl scavenger) .
- Purification : Column chromatography or recrystallization from toluene/water mixtures to isolate the product.
- Characterization : NMR (¹H/¹³C) for functional group verification, IR for sulfonamide S=O stretches (~1346 cm⁻¹ and ~1157 cm⁻¹), and mass spectrometry for molecular weight confirmation .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray diffraction (single-crystal) is the gold standard. Key methodologies:
- Data collection : Use Mo-Kα or Cu-Kα radiation.
- Structure solution : SHELXS/SHELXD for phase determination .
- Refinement : SHELXL for small-molecule refinement; ORTEP-III for graphical representation of thermal ellipsoids . Example: Dihedral angles between sulfonyl and benzodioxole rings are analyzed to assess molecular planarity (e.g., ~77–89° in related sulfonamides ).
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening focuses on:
- Enzyme inhibition : Kinase assays (e.g., SYK inhibition linked to anti-inflammatory activity ).
- Receptor binding : Competitive radioligand displacement studies (e.g., CB2 receptor affinity, as seen in JTE-907, a structural analog ).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values compared to reference drugs) .
Advanced Research Questions
Q. How do substituents on the benzodioxole and sulfonamide moieties influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Benzodioxole modifications : Electron-donating groups (e.g., methoxy) enhance receptor binding affinity, while bulky substituents reduce membrane permeability .
- Sulfonamide variations : 4-Chloro substitution improves metabolic stability compared to nitro or methyl analogs . Example: Replacing 4-chloro with 4-methoxy decreases CB2 selectivity by ~40% in docking models .
Q. What computational methods are used to predict binding modes with targets like CB2 receptors?
- Molecular docking : AutoDock Vina or Schrödinger Suite for ligand-receptor pose prediction (PDB: 5ZTY for CB2) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with Ser273 and hydrophobic contacts with Val261 in CB2) .
Q. How can crystallographic data inconsistencies (e.g., torsional angles) be resolved?
Conflicting torsional angles (e.g., 61–89° in sulfonamide derivatives ) arise from packing forces. Strategies include:
Q. What analytical techniques resolve contradictions in reaction mechanism proposals?
Conflicting mechanisms (e.g., SN1 vs. SN2 in sulfonamide formation) are addressed via:
- Kinetic isotope effects : Compare kH/kD for proton-transfer steps.
- DFT calculations : Gaussian09 to model transition states (e.g., ΔG‡ differences < 2 kcal/mol favor SN2) .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., sulfonyl chloride consumption rates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
